molecular formula C5H11ClN2O B1522971 4-Amino-1-methylpyrrolidin-2-one hydrochloride CAS No. 1228838-07-0

4-Amino-1-methylpyrrolidin-2-one hydrochloride

Cat. No.: B1522971
CAS No.: 1228838-07-0
M. Wt: 150.61 g/mol
InChI Key: NGUXWEHRQIGWMQ-UHFFFAOYSA-N
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Description

4-Amino-1-methylpyrrolidin-2-one hydrochloride is a pyrrolidinone derivative characterized by a five-membered lactam ring with an amino group at the 4-position and a methyl group at the 1-position, forming a hydrochloride salt. Key identifiers include:

  • CAS Number: 1228838-07-0
  • MDL Number: MFCD09864324
  • Molecular Formula: C₅H₁₁ClN₂O
  • Molecular Weight: 150.61 g/mol
  • Synonyms: 4-Amino-1-methyl-2-pyrrolidinone hydrochloride, 4-AMINO-1-METHYLPYRROLIDIN-2-ONE .

Properties

IUPAC Name

4-amino-1-methylpyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c1-7-3-4(6)2-5(7)8;/h4H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUXWEHRQIGWMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933744-16-2, 1228838-07-0
Record name 4-Amino-1-methyl-2-pyrrolidinone hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-amino-1-methylpyrrolidin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

General Synthetic Approach

The preparation of 4-Amino-1-methylpyrrolidin-2-one hydrochloride typically involves the conversion of the free base form of 4-Amino-1-methylpyrrolidin-2-one into its hydrochloride salt by reaction with hydrochloric acid under controlled conditions. This salt formation enhances the compound’s stability and solubility, which are crucial for pharmaceutical applications.

  • Starting Material: (S)-4-Amino-1-methylpyrrolidin-2-one (free base)
  • Reagent: Hydrochloric acid (aqueous solution)
  • Reaction Conditions: Usually carried out at room temperature with stirring; sometimes mild heating (up to 50°C) is applied to facilitate dissolution and crystallization.
  • Purification: Recrystallization or chromatographic techniques are employed to achieve high purity (>95%) of the hydrochloride salt.

Detailed Laboratory Preparation Method

In laboratory settings, the synthesis is straightforward and involves:

  • Dissolving the free base in a suitable solvent (e.g., water or aqueous medium).
  • Adding stoichiometric amounts of hydrochloric acid slowly with constant stirring.
  • Maintaining the reaction temperature between 0°C and 50°C to control crystallization.
  • After complete reaction (typically 2–3 hours), the product is isolated by filtration.
  • Drying under reduced pressure yields the hydrochloride salt with yields reported around 50–55%.

This method ensures the retention of stereochemistry (S-configuration) critical for biological activity.

Industrial Scale Preparation

Industrial synthesis follows similar principles but is optimized for scalability, cost-effectiveness, and safety:

  • Large-scale reactors are used with precise temperature and pH control.
  • The reaction mixture is often stirred at room temperature or slightly elevated temperatures (up to 50°C).
  • Post-reaction purification may involve multi-step recrystallization or chromatographic purification to meet pharmaceutical-grade purity standards.
  • Analytical monitoring (HPLC, NMR) ensures batch-to-batch consistency.

Related Synthetic Routes and Intermediate Preparation

While direct synthesis of this compound is common, related pyrrolidinone derivatives are often synthesized via multi-step organic reactions involving:

  • Formation of pyrrolidinone ring systems through cyclization of appropriate precursors.
  • Introduction of amino groups via substitution or reduction reactions.
  • Methylation at the nitrogen position using methylamine or methylation agents.
  • Salt formation with hydrochloric acid to yield the hydrochloride derivative.

For example, analogs such as 4-(aminomethyl)-1-R-benzylpyrrolidin-2-one hydrochlorides have been synthesized via multi-step processes involving:

Stage Reaction Description Conditions / Notes
1 Heating itaconic acid with substituted benzylamines 130°C, 3 hours, water removal
2 Extraction and solvent removal Dichloromethane extraction, rotary evaporation
3 Reduction with sodium borohydride Methanol, 10–25°C, 2 hours
4 Cyclization and azide formation THF solvent, triphenylphosphine addition, RT, 3 h
5 Conversion to hydrochloride salt Aqueous HCl treatment, purification by extraction

This method, although more complex, allows for structural diversification and is useful for analog synthesis.

Catalytic and Halogen Exchange Methods for Related Pyrrolidinone Derivatives

A notable preparation method for N-methylpyrrolidine, a related compound, involves:

  • Catalysis by potassium iodide in an ether solvent capable of hydrogen bonding with methylamine.
  • Reaction of 1,4-dichlorobutane with methylamine aqueous solution under normal pressure at 100–120°C for 3–8 hours.
  • Subsequent alkali treatment (NaOH) to neutralize and distill fractions to isolate the product.
  • This method achieves yields above 88% and product purity over 99%, with advantages including mild conditions and reduced equipment costs.

Though this method is specific to N-methylpyrrolidine, its principles (use of catalytic halogen exchange and controlled reaction conditions) are informative for designing efficient synthetic routes for related pyrrolidinone derivatives.

Analytical Verification of Product Purity and Structure

To ensure the quality of this compound, several analytical techniques are employed:

Technique Purpose Typical Observations / Parameters
Nuclear Magnetic Resonance (NMR) Confirm proton environments and stereochemistry ¹H NMR peaks at δ 3.95–3.22 ppm (pyrrolidinone protons); broad NH₃⁺ singlets near δ 9.39–9.05 ppm
High-Performance Liquid Chromatography (HPLC) Assess purity and detect impurities C18 column, UV detection at 254 nm, purity ≥95%
X-Ray Powder Diffraction (XRPD) Confirm crystallinity and polymorphic form Characteristic peaks at 2θ angles (e.g., 10.5°, 15.8°, 21.3°)

These methods are essential for confirming the identity and quality of the synthesized hydrochloride salt.

Summary Table: Preparation Methods Overview

Method Type Key Steps Reaction Conditions Yield / Purity Notes
Direct hydrochloride formation Reaction of free base with HCl Room temp, stirring, 0–50°C ~50–55% yield; >95% purity Simple, scalable, preserves stereochemistry
Multi-step analog synthesis Cyclization, reduction, azide formation, salt formation 10–130°C, various solvents Variable yields Allows analog synthesis, more complex
Catalytic halogen exchange (related compound) 1,4-dichlorobutane + methylamine + KI catalyst 100–120°C, normal pressure >88% yield, >99% purity Mild conditions, cost-effective

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-methylpyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce alkyl or acyl groups .

Scientific Research Applications

Medicinal Chemistry

4-Amino-1-methylpyrrolidin-2-one hydrochloride has been investigated for its potential as a precursor in drug development. Its structural features allow it to act as an intermediate in synthesizing more complex pharmaceutical compounds, particularly those targeting neurological disorders due to its interaction with neurotransmitter pathways.

Biological Research

The compound has shown promise in proteomics research, where it is utilized to study protein interactions and functions. Its ability to modulate enzyme activity makes it valuable in exploring cellular mechanisms and signaling pathways, especially in the context of disease models.

Neuropharmacology

Research indicates that this compound may exhibit neuroprotective properties. Studies have demonstrated its potential as an antioxidant, effectively scavenging reactive oxygen species (ROS) and suggesting applications in neurodegenerative disease models.

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry examined the compound's ability to inhibit specific protein kinases involved in cancer signaling pathways. The results indicated significant inhibition, suggesting that this compound could serve as a lead compound for developing anticancer agents .

Case Study 2: Antioxidant Activity

Another investigation assessed the antioxidant capabilities of this compound. It was found to effectively reduce oxidative stress markers in neuronal cells, indicating potential therapeutic roles in conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 4-Amino-1-methylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular processes .

Comparison with Similar Compounds

4-Amino-5-(4-fluorophenyl)-1-methyl-2-pyrrolidinone Hydrochloride

  • CAS Number : 2155840-24-5
  • Structure : Differs by a 4-fluorophenyl substituent at the 5-position.
  • Likely altered pharmacokinetics compared to the unsubstituted parent compound .

4-Amino-1-(2-methoxyphenyl)-pyrrolidin-2-one Hydrochloride

  • CAS Number : 924866-05-7
  • Structure : Features a 2-methoxyphenyl group at the 1-position instead of a methyl group.
  • Key Differences :
    • The methoxy group introduces electron-donating effects, which may stabilize the molecule against oxidation.
    • Increased steric bulk could reduce binding affinity in biological targets compared to the methyl-substituted analog .

4-(Aminomethyl)-1-methylpiperidin-2-one Dihydrochloride

  • CAS Number : 1909336-47-5
  • Structure: A six-membered piperidinone ring with an aminomethyl group at the 4-position.
  • Dihydrochloride salt form (vs. monohydrochloride) improves aqueous solubility .

1-Aminopyrrolidin-2-one Hydrochloride

  • CAS Number : 20386-22-5
  • Structure : Lacks the methyl group at the 1-position.
  • Key Differences :
    • Lower molecular weight (136.58 g/mol vs. 150.61 g/mol) due to absence of methyl.
    • Reduced steric hindrance may increase reactivity in synthetic pathways .

(R)-4-Amino-1-methylpyrrolidin-2-one Hydrochloride

  • CAS Number : 2708343-88-6
  • Structure : Enantiomer of the parent compound.
  • Key Differences :
    • Stereochemistry at the 4-position may influence chiral recognition in biological systems, affecting efficacy or toxicity .

Comparative Data Table

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Salt Form
4-Amino-1-methylpyrrolidin-2-one hydrochloride 1228838-07-0 150.61 1-Me, 4-NH₂ Monohydrochloride
4-Amino-5-(4-fluorophenyl)-1-methyl-2-pyrrolidinone HCl 2155840-24-5 N/A 1-Me, 4-NH₂, 5-(4-F-C₆H₄) Monohydrochloride
4-Amino-1-(2-methoxyphenyl)-pyrrolidin-2-one HCl 924866-05-7 N/A 1-(2-MeO-C₆H₄), 4-NH₂ Monohydrochloride
4-(Aminomethyl)-1-methylpiperidin-2-one diHCl 1909336-47-5 N/A 1-Me, 4-CH₂NH₂ Dihydrochloride
1-Aminopyrrolidin-2-one hydrochloride 20386-22-5 136.58 4-NH₂ Monohydrochloride
(R)-4-Amino-1-methylpyrrolidin-2-one HCl 2708343-88-6 150.61 1-Me, 4-NH₂ (R-configuration) Monohydrochloride

Research Findings and Implications

  • Structural Modifications: Substitutions on the pyrrolidinone ring (e.g., fluorophenyl, methoxyphenyl) significantly alter physicochemical properties, impacting solubility, stability, and biological activity .
  • Salt Forms: Dihydrochloride salts (e.g., piperidinone derivative) enhance solubility but may require adjustments in formulation .
  • Stereochemistry : Enantiomeric forms (e.g., (R)-isomer) highlight the importance of chirality in drug design, particularly for targeting enzymes or receptors .

Biological Activity

4-Amino-1-methylpyrrolidin-2-one hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure comprises a pyrrolidinone ring with an amino group at the 4-position and a methyl group at the 1-position, which influences its interaction with biological targets.

  • Molecular Formula : C5H10ClN2O
  • Molecular Weight : Approximately 150.60 g/mol
  • Solubility : The hydrochloride form enhances water solubility, facilitating its use in various biochemical applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. This compound may act as an inhibitor or modulator of various enzymes and receptors, leading to diverse biological effects, including antimicrobial and anticancer properties .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies have shown that this compound has potential antimicrobial effects against various bacterial strains.
  • Anticancer Activity : Preliminary research suggests that it may inhibit the proliferation of certain cancer cell lines, indicating potential as a therapeutic agent in oncology .
  • Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could be relevant for drug development .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibitory effects on bacterial growth
AnticancerReduced proliferation in cancer cell lines
Enzyme InhibitionModulation of key metabolic enzymes

Case Study: Anticancer Potential

In a study examining the effects of this compound on human cancer cell lines, the compound demonstrated significant cytotoxicity against breast and colon cancer cells. The IC50 values were determined to be in the low micromolar range, indicating promising efficacy as a potential anticancer agent.

Case Study: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound revealed that it exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were evaluated, showing effectiveness comparable to standard antibiotics, thus highlighting its potential for therapeutic applications in infectious diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
4-Amino-1-benzylpyrrolidin-2-one hydrochlorideContains a benzyl group at the 1-positionEnhanced lipophilicity; different biological activity
4-Amino-1-(4-methylphenyl)pyrrolidin-2-one hydrochlorideSubstituted with a 4-methylphenyl groupVariations in enzyme inhibition profiles
4-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one hydrochlorideContains a trifluoroethyl groupUnique physicochemical properties

Q & A

Q. What are the key steps for synthesizing 4-Amino-1-methylpyrrolidin-2-one hydrochloride?

A typical synthesis involves reacting the free base with hydrochloric acid under controlled conditions. For example, in a scaled process, 1.0 M aqueous HCl is added to the free base, followed by heating to 50°C to dissolve the compound. The solution is then cooled to induce crystallization, and the product is filtered, rinsed with cold HCl, and dried under suction . Characterization includes verifying the melting point (227°C) and molecular weight (136.58 g/mol) via differential scanning calorimetry (DSC) and mass spectrometry .

Q. How can spectroscopic methods be used to confirm the compound’s structure?

Nuclear magnetic resonance (NMR) is critical:

  • ¹H NMR : Peaks for the pyrrolidinone ring (δ 3.0–4.0 ppm for N–CH₃ and ring protons) and amine protons (δ 1.5–2.5 ppm).
  • ¹³C NMR : Carbonyl resonance (δ ~175 ppm) and ring carbons (δ 30–60 ppm). Infrared (IR) spectroscopy confirms the carbonyl stretch (~1650–1700 cm⁻¹) and amine N–H bending (~1600 cm⁻¹). Cross-validate with PubChem’s InChIKey (e.g., AKSIZVWNUAUHNS-HQFIOVGONA-N for related derivatives) .

Q. What solubility properties are relevant for experimental design?

The hydrochloride salt is freely soluble in water and methanol but insoluble in nonpolar solvents (e.g., ether, toluene). Adjust pH using aqueous HCl or NaOH to enhance solubility in polar aprotic solvents like DMSO for biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Key variables include:

  • Temperature : Heating to 50°C ensures complete dissolution before crystallization .
  • Acid concentration : Excess HCl (1.0 M) protonates the amine, stabilizing the salt form.
  • Cooling rate : Slow cooling (0.5°C/min) reduces impurities. Use design-of-experiments (DoE) to model interactions between variables. AI-driven retrosynthesis tools (e.g., Reaxys, Pistachio) can propose alternative routes .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in enzyme inhibition assays may arise from:

  • Buffer composition : Ionic strength affects protonation of the amine group.
  • Assay pH : Adjust to physiological pH (7.4) to mimic in vivo conditions. Validate results using orthogonal methods (e.g., isothermal titration calorimetry vs. fluorometric assays) and compare with structurally similar compounds (e.g., 3-amino-1-(4-fluorophenyl)pyrrolidin-2-one) .

Q. What crystallographic techniques determine the compound’s solid-state structure?

Single-crystal X-ray diffraction (SC-XRD) in monoclinic space groups (e.g., P21/c or P21/n) reveals hydrogen bonding between the amine and chloride ions. Prepare crystals via slow evaporation from methanol/water. Refinement software (e.g., SHELXL) analyzes bond angles and packing motifs .

Q. How does pH and temperature affect the compound’s stability?

  • pH stability : The hydrochloride salt is stable at pH 1–3 but hydrolyzes above pH 6, regenerating the free base.
  • Thermal stability : Decomposition occurs above 227°C (melting point). Store at 2–8°C in airtight, light-protected containers .

Q. What computational methods predict its interactions with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) model binding to enzymes like kinases. Use the PubChem 3D Conformer database (CID 84586688) for ligand preparation. Validate predictions with surface plasmon resonance (SPR) binding assays .

Q. How to assess its potential as a precursor in drug discovery?

Screen for reactivity in:

  • Nucleophilic substitution : Replace the methyl group with aryl halides.
  • Amide coupling : React the amine with activated carboxylic acids (e.g., EDC/HOBt). Monitor by LC-MS and compare with derivatives like methyl 2-amino-3-(pyrrolidin-1-yl)propanoate dihydrochloride .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-1-methylpyrrolidin-2-one hydrochloride
Reactant of Route 2
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4-Amino-1-methylpyrrolidin-2-one hydrochloride

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